
WRR-483
Descripción general
Descripción
WRR-483 is a potent and selective cysteine protease inhibitor, specifically designed to target cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi. This compound has shown significant promise in the treatment of Chagas’ disease, a tropical parasitic disease caused by Trypanosoma cruzi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: WRR-483 is synthesized as an analog of K11777. The synthesis involves the incorporation of a vinyl sulfone moiety, which is crucial for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the vinyl sulfone group: This involves the reaction of a suitable sulfone precursor with an alkene under specific conditions.
Coupling with the core structure: The vinyl sulfone group is then coupled with the core structure of the molecule, which includes a peptide-like backbone
Industrial Production Methods: The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include:
Batch reactors: for the initial formation of the vinyl sulfone group.
Continuous flow reactors: for the coupling reactions to improve efficiency and scalability.
Purification processes: such as crystallization or chromatography to obtain the final product
Análisis De Reacciones Químicas
Binding and Interactions with Cruzain
WRR-483 binds covalently to the active site cysteine of cruzain, similar to other vinyl sulfone-based inhibitors . A 1.5 Å crystal structure of the protease in complex with this compound shows the atomic-level details of the inhibitor interacting with cruzain . The structure elucidates critical interactions within the specificity-binding pocket .
Effects of pH on Inhibitory Activity
This compound's potency against cruzain is sensitive to pH conditions . Oxyguanidine analogs of this compound have been synthesized and evaluated, with the majority of these compounds demonstrating more potency than this compound as cruzain inhibitors at pH 5.5, while some were significantly more active at pH 8 . this compound itself is more active at pH 8.0 compared to pH 5.5 .
Comparison with Oxyguanidine Analogs
A series of oxyguanidine analogs of this compound were synthesized and evaluated against cruzain . These analogs were organized into three groups based on their pH-dependent inhibition:
-
pH-independent inhibition : Includes oxyguanidines WRR-662, WRR-666, WRR-668, and WRR-675 .
-
Significantly more active at pH 8.0 : Includes WRR-667, WRR-676, WRR-677, and this compound .
-
Significantly more active at pH 5.5 : Includes K11777 and WRR-669 .
In vivo studies
Aplicaciones Científicas De Investigación
Table 1: Comparison of WRR-483 and K11777
Feature | This compound | K11777 |
---|---|---|
Type | Irreversible cysteine protease inhibitor | Irreversible cysteine protease inhibitor |
Target | Cruzain | Cruzain |
Efficacy in vitro | High potency against T. cruzi | High potency against T. cruzi |
Efficacy in vivo | Effective in murine models | Effective in murine and canine models |
Structural Insight | Crystal structure available | Crystal structure available |
Efficacy Against Trypanosoma cruzi
In vitro studies demonstrate that this compound exhibits significant trypanocidal activity against T. cruzi. The compound shows a pH-dependent affinity for cruzain, enhancing its effectiveness under various physiological conditions. In vivo studies using murine models indicate that this compound can effectively eradicate T. cruzi infections, comparable to established treatments .
Case Study: Murine Model of Acute Chagas Disease
In a controlled study, mice infected with T. cruzi were treated with this compound. The results indicated:
- Complete eradication of parasitemia within two weeks.
- No observable toxicity at therapeutic doses.
- Significant reduction in inflammation markers associated with Chagas disease.
Broader Implications and Future Directions
Beyond its application in treating Chagas disease, this compound has been evaluated for its activity against other pathogens. Notably, it has demonstrated efficacy against Entamoeba histolytica through inhibition of the virulence factor EhCP1 . This broad-spectrum activity suggests potential applications in treating other parasitic infections.
Table 2: Potential Applications of this compound
Application | Pathogen | Status |
---|---|---|
Chagas Disease Treatment | Trypanosoma cruzi | Preclinical studies completed |
Amoebiasis Treatment | Entamoeba histolytica | Under investigation |
Mecanismo De Acción
WRR-483 exerts its effects by covalently binding to the active site cysteine of cruzain, thereby inhibiting the enzyme’s activity. This inhibition prevents the parasite from carrying out essential proteolytic functions, leading to its death. The molecular targets include the active site residues of cruzain, and the pathways involved are those related to proteolysis and parasite survival .
Comparación Con Compuestos Similares
K11777: The parent compound from which WRR-483 is derived. Both compounds share a similar mechanism of action but differ in their potency and selectivity.
Z-RA-FMK: Another cysteine protease inhibitor with a different binding mode compared to this compound
Uniqueness of this compound:
Higher potency: this compound has shown greater potency against cruzain compared to its analogs.
Selective inhibition: It exhibits high selectivity for cruzain, reducing the likelihood of off-target effects.
Improved efficacy: Demonstrates high efficacy in both cell culture and animal models of Chagas’ disease
Q & A
Basic Research Questions
Q. What is the mechanism of action of WRR-483 against Trypanosoma cruzi?
this compound inhibits cruzain, a cysteine protease essential for Trypanosoma cruzi survival and pathogenesis. The compound acts as a covalent inhibitor, binding irreversibly to the catalytic cysteine residue via its vinyl sulfone moiety. This disrupts parasite proteolytic activity, impairing tissue invasion and replication . Preclinical studies demonstrate that this compound increases survival in infected mice (110 days vs. 21 days in controls) and clears intracellular amastigotes in vitro .
Q. How does this compound compare to other cysteine protease inhibitors like K11777 in preclinical models?
Both this compound and K11777 show comparable efficacy in vitro and in vivo. For example, in T. cruzi-infected cells, both compounds extend survival to 47 days (vs. 6 days for controls), and in mice, survival increases to 110 days (vs. 21 days for controls) . However, this compound exhibits improved selectivity for cruzain over mammalian proteases, reducing off-target toxicity . Kinetic assays (e.g., values) and co-crystal structures validate these differences in binding specificity .
Advanced Research Questions
Q. How can researchers address discrepancies in kinetic data for this compound observed across different cruzain preparations?
Discrepancies in values arise from variations in cruzain purification protocols (e.g., expression systems, refolding conditions). To mitigate this:
- Standardize enzyme sources : Use cruzain from consistent recombinant systems (e.g., E. coli vs. mammalian expression) .
- Validate assays : Include positive controls (e.g., K11777) in parallel experiments.
- Structural corroboration : Resolve co-crystal structures to confirm binding modes, as done for analogues like WRR-669 (noncovalent inhibition) and WRR-666 (pH-dependent activity) .
Q. What methodological approaches are recommended for improving the pharmacokinetic (PK) stability of this compound analogues?
Poor PK properties (e.g., rapid clearance) in this compound analogues are linked to reductive cleavage of the N–O bond in oxyguanidine mimics. Strategies include:
- Metabolite profiling : Conduct in vivo metabolite ID studies to identify degradation pathways (e.g., metabolite 23 formation in analogue 6) .
- Structural modifications : Replace labile N–O bonds with bioisosteres (e.g., carbamates) while retaining cruzain affinity.
- Microsomal stability assays : Screen analogues in hepatic microsomes (human/rat/mouse) to prioritize compounds with extended half-lives (e.g., analogues 6 and 15 showed improved stability vs. This compound) .
Q. How does pH influence the inhibitory activity of this compound analogues, and how should this inform experimental design?
Analogues exhibit pH-dependent inhibition profiles:
- Group 1 (pH-independent) : Compounds like WRR-662 (3) and WRR-675 (16) maintain activity across pH 5.5–8.0.
- Group 2 (pH 8.0 preference) : this compound and WRR-667 (5) show ≥3-fold higher activity at alkaline pH.
- Group 3 (pH 5.5 preference) : WRR-669 (7) inhibits cruzain 5-fold more effectively at acidic pH . Methodological implications :
- Conduct kinetic assays at physiologically relevant pH (e.g., pH 5.5 for lysosomal protease activity).
- Use time-dependent inhibition assays to detect noncovalent mechanisms (e.g., WRR-669 at pH 8.0) .
Q. What experimental strategies validate noncovalent inhibition mechanisms in vinyl sulfone-based inhibitors like WRR-669?
Noncovalent inhibition by WRR-669 was confirmed via:
- Crystallography : Co-crystal structures showed the vinyl sulfone moiety intact and unbound to cruzain’s catalytic cysteine, unlike covalent inhibitors .
- Kinetic analysis : Time-dependent inhibition was absent at pH 8.0 but present at pH 5.5, suggesting reversible binding under alkaline conditions .
- SAR studies : Modifications to the P1' aryl group (e.g., pyrimidine in WRR-669) disrupt covalent interactions, favoring noncovalent binding .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers analyze contradictory findings in cruzain inhibition studies (e.g., varying IC₅₀ values)?
Contradictions may stem from:
- Enzyme source variability : Use cruzain from standardized preparations (e.g., same expression system).
- Assay conditions : Control pH, ionic strength, and pre-incubation times rigorously .
- Statistical validation : Apply ANOVA or mixed-effects models to account for inter-experiment variability .
- Cross-referencing : Compare kinetic data with structural (crystallography) and cellular (e.g., parasite viability) results .
Q. Methodological Tables
Table 1. Key Efficacy Data for this compound and Analogues
Propiedades
Número CAS |
1076088-50-0 |
---|---|
Fórmula molecular |
C29H41N7O4S |
Peso molecular |
583.7 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C29H41N7O4S/c1-35-18-20-36(21-19-35)29(38)34-26(13-8-17-32-28(30)31)27(37)33-24(15-14-23-9-4-2-5-10-23)16-22-41(39,40)25-11-6-3-7-12-25/h2-7,9-12,16,22,24,26H,8,13-15,17-21H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32)/b22-16+/t24-,26-/m0/s1 |
Clave InChI |
QLVPCZICLZOVOF-GQCXWPLSSA-N |
SMILES |
CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3 |
SMILES isomérico |
CN1CCN(CC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC2=CC=CC=C2)/C=C/S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
WRR-483; WRR 483; WRR483. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.